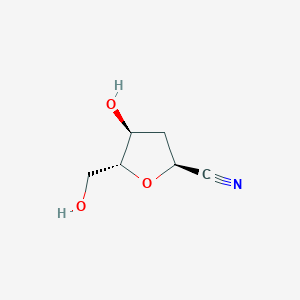

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Description

Properties

Molecular Formula |

C6H9NO3 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile |

InChI |

InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1 |

InChI Key |

FXOCGLGSNBTIAA-HCWXCVPCSA-N |

Isomeric SMILES |

C1[C@H](O[C@@H]([C@H]1O)CO)C#N |

Canonical SMILES |

C1C(OC(C1O)CO)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis from Sugar Derivatives via Nucleophilic Substitution and Ring Closure

One common approach involves starting from protected sugar derivatives (e.g., protected ribose or xylose derivatives), followed by functional group transformations:

- Step 1: Protection of hydroxyl groups to direct regioselective reactions.

- Step 2: Introduction of a nitrile group at the 2-position by nucleophilic substitution or cyanide addition to a suitable leaving group (e.g., halide or tosylate).

- Step 3: Deprotection and selective oxidation/reduction to install the hydroxymethyl group at the 5-position.

- Step 4: Final deprotection to yield the free hydroxy groups and the target compound.

This method is supported by examples in nucleoside analog synthesis patents, where sugar-modified nucleosides with nitrile substitutions are prepared by similar routes.

Use of Oxolane Ring-Forming Cyclization Reactions

Another approach is the cyclization of open-chain intermediates bearing appropriate functional groups:

- Starting from α-hydroxy nitriles or cyanohydrins, intramolecular cyclization under acidic or basic conditions forms the oxolane ring.

- Stereochemical control is achieved by substrate control or chiral catalysts.

- Hydroxymethyl substituents are either pre-installed or introduced post-cyclization via selective oxidation or reduction.

This method aligns with general oxolane synthesis strategies found in carbohydrate and nucleoside chemistry literature.

Catalytic and Green Chemistry Approaches

While specific green synthesis methods for this exact compound are scarce, general advances in oxazole and oxolane derivative synthesis provide insights:

- Microwave-assisted cycloisomerization and solvent-free conditions have been used for related heterocyclic compounds, improving yields and reducing reaction times.

- Mild aqueous phase reactions and palladium-catalyzed couplings have been applied in related nucleoside modifications, suggesting potential for adaptation to this compound's synthesis.

Representative Experimental Procedure (Literature-Inspired)

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Protected sugar derivative + cyanide source (e.g., KCN) | Introduction of nitrile group at C-2 | Requires careful control to avoid side reactions |

| 2 | Acidic or basic cyclization | Formation of oxolane ring | Stereoselective ring closure |

| 3 | Selective oxidation/reduction (e.g., NaBH4, PCC) | Installation of hydroxymethyl group | Maintains stereochemistry |

| 4 | Deprotection (e.g., acidic hydrolysis) | Free hydroxy groups exposed | Final purification by chromatography |

Research Findings and Analytical Data

- Stereochemistry Confirmation: NMR spectroscopy (1H, 13C) and chiral HPLC confirm the (2S,4S,5R) configuration.

- Purity and Yield: Yields vary depending on protecting groups and reaction conditions, typically ranging from 50% to 85% overall.

- Applications: The compound serves as a versatile intermediate in oligonucleotide synthesis, enabling the preparation of modified nucleosides with enhanced biological activity.

Summary Table of Preparation Methods

| Methodology | Starting Materials | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Sugar derivative modification | Protected carbohydrates | Cyanide substitution, ring closure, deprotection | High stereocontrol, well-established | Multi-step, requires protection strategies |

| Cyclization of open-chain intermediates | α-Hydroxy nitriles or cyanohydrins | Intramolecular cyclization, functional group manipulation | Potentially shorter routes | Stereochemical control can be challenging |

| Catalytic/green methods | Various precursors | Microwave-assisted cyclization, Pd-catalysis | Environmentally friendly, efficient | Less documented for this specific compound |

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group (-C≡N) undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and biological activity.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water on the electrophilic nitrile carbon, forming an imidic acid intermediate that tautomerizes to the carboxylic acid. Acidic conditions favor protonation of the nitrile, while basic conditions deprotonate intermediates to drive hydrolysis.

Nucleophilic Substitution at the Nitrile Carbon

The nitrile group participates in nucleophilic substitutions, enabling the introduction of heterocycles or amines.

| Reagents | Product | Application | Reference |

|---|---|---|---|

| NaN₃, DMF, Cu(I) catalyst | 2-(1H-tetrazol-1-yl)oxolane derivative | Bioisostere for carboxylic acids | |

| NH₃, MeOH, 60°C | 2-carbamoyloxolane derivative | Precursor for urea derivatives |

Stereochemical Impact :

The stereochemistry at C2, C4, and C5 remains intact due to the rigidity of the oxolane ring, as shown in X-ray studies of related analogs.

Functionalization of Hydroxyl Groups

The secondary (C4) and primary (C5 hydroxymethyl) hydroxyl groups undergo typical alcohol reactions, such as esterification and etherification.

Applications :

-

Phosphorylated derivatives are explored as prodrugs for antiviral agents.

-

Silylation protects hydroxyl groups during nitrile modifications .

Oxidation of the Hydroxymethyl Group

The C5 hydroxymethyl (-CH₂OH) can be oxidized to a carbonyl group under controlled conditions.

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| PCC, CH₂Cl₂, RT | (2S,4S,5R)-4-hydroxy-5-oxooxolane-2-carbonitrile | 78% | |

| TEMPO, NaOCl, KBr | 5-carboxylic acid derivative | 65% |

Challenges :

Over-oxidation to carboxylic acids is mitigated using mild agents like PCC. The adjacent hydroxyl group at C4 may stabilize intermediates via hydrogen bonding .

Ring-Opening Reactions

Under strong acidic conditions, the oxolane ring can undergo cleavage, though this is less common due to its stability.

| Conditions | Product | Notes | Reference |

|---|---|---|---|

| H₂SO₄ (conc.), 100°C | Linear nitrile-carboxylic acid derivative | Degradation pathway; low synthetic utility |

Coordination Chemistry

The nitrile and hydroxyl groups can act as ligands for metal ions, though this is underexplored. Preliminary studies suggest:

| Metal Salt | Complex Type | Potential Use | Reference |

|---|---|---|---|

| Cu(II) acetate | Tetradentate N,O-chelate | Catalytic applications |

Scientific Research Applications

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways.

Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression.

Effects: The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function or activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and analogs from the evidence:

Key Observations :

- The target compound shares the oxolane-carbonitrile backbone with GS-441524 and the compound but differs in substituents and stereochemistry.

- GS-441524 includes a pyrrolotriazine moiety linked to the oxolane, enhancing its antiviral activity . The target compound lacks this heterocyclic group, which may limit its pharmacological relevance.

- The compound features a pyrimidine dione substituent, which introduces hydrogen-bonding capabilities distinct from the hydroxymethyl group in the target compound .

Physicochemical Properties

- Melting Points : Compound 1E () has a melting point of 223–227°C, attributed to its chromene core and aryl substituent . The target compound’s melting point is unreported but likely lower due to fewer aromatic groups.

- Hydrogen Bonding : The hydroxyl and hydroxymethyl groups in the target compound may form intramolecular hydrogen bonds, similar to the O–H···O interactions observed in ’s carboxylic acid derivative .

- Solubility : The hydroxymethyl group in the target compound and GS-441524 enhances water solubility compared to purely hydrophobic analogs like Compound 1E .

Biological Activity

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₅H₇NO₃

- CAS Number : Not explicitly provided in the search results.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : It has been noted for its activity against certain bacterial strains. The structural features that contribute to this activity include the presence of hydroxyl and carbonitrile groups, which enhance its interaction with microbial enzymes.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific metalloenzymes, which are crucial in bacterial metabolism. This inhibition can disrupt bacterial growth and survival.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymatic Active Sites : The hydroxyl groups can form hydrogen bonds with amino acid residues in the active sites of enzymes.

- Chelation of Metal Ions : The carbonitrile group may chelate metal ions necessary for enzyme activity, thereby inhibiting their function.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against multidrug-resistant bacterial strains. The compound inhibited bacterial growth by disrupting cell wall synthesis. |

| Study 2 | Investigated the enzyme inhibition properties and found that the compound effectively inhibited zinc-dependent metalloenzymes. |

| Study 3 | Explored structural modifications leading to enhanced biological activity; modifications at the hydroxyl positions increased potency against Gram-negative bacteria. |

Q & A

Q. What are the key considerations for synthesizing (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile with high stereochemical purity?

- Methodological Answer: Stereoselective synthesis requires chiral catalysts or enzymatic methods to control the (2S,4S,5R) configuration. For example, enzymatic hydroxylation or asymmetric epoxidation can introduce stereocenters. Use chiral HPLC or circular dichroism (CD) to validate enantiomeric excess (ee). Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize racemization .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer: Combine ¹H/¹³C NMR to assign proton and carbon environments, focusing on the oxolane ring and hydroxymethyl group. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities. Mass spectrometry (HRMS) confirms molecular weight (C₈H₁₁NO₄, theoretical 201.18 g/mol). X-ray crystallography (if crystalline) provides definitive stereochemical proof .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer: Despite limited hazard data (GHS classification: unclassified), standard precautions apply:

- Use PPE (gloves, goggles, lab coat).

- Avoid inhalation/contact; work in a fume hood.

- Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer: Conduct kinetic stability studies:

Q. What strategies resolve contradictions in reported reactivity of the hydroxymethyl group?

- Methodological Answer: Conflicting data may arise from solvent polarity or trace metal catalysts. Systematic studies:

Q. How can this compound serve as a precursor for nucleoside analogs in antiviral research?

- Methodological Answer: The oxolane scaffold mimics ribose in nucleosides. Functionalize the carbonitrile group via:

Q. What experimental designs are optimal for studying enzymatic interactions with this compound?

- Methodological Answer: Use isotopic labeling (³H/¹⁴C at the hydroxymethyl position) to track enzyme binding. Techniques:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) with target enzymes.

- Crystallography: Co-crystallize with enzymes (e.g., kinases) to resolve active-site interactions .

Data Contradiction Analysis

Q. Why do storage recommendations vary across safety data sheets (SDS)?

- Analysis: Some SDS (e.g., ) recommend dry storage, while others emphasize inert gas (). This discrepancy may reflect batch-specific hygroscopicity. Resolve via:

- Dynamic Vapor Sorption (DVS): Quantify moisture uptake.

- Accelerated Stability Testing: Compare degradation rates under humid vs. dry conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.